Class‑Level Antimicrobial Activity of Fluorinated Benzothiazole Amides Suggests Scaffold Privilege
In a structurally related series of 6‑fluorobenzo[d]thiazole amides, several compounds exhibited antibacterial activity against S. aureus and E. coli with MIC values comparable to or slightly better than chloramphenicol (MIC 3.125 µg/mL) and cefoperazone [1]. The target compound incorporates the same fluorinated benzothiazole pharmacophore but possesses a distinct bis‑benzothiazole architecture that has not yet been evaluated in published antimicrobial assays. No direct head‑to‑head comparison is available.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Structurally related 6‑fluorobenzo[d]thiazole amides: MIC range 3.125‑50 µg/mL against S. aureus; chloramphenicol MIC 3.125 µg/mL |
| Quantified Difference | Cannot be calculated (target compound data absent) |
| Conditions | Broth microdilution assay; S. aureus ATCC 25923, E. coli ATCC 25922 |
Why This Matters
The fluorinated benzothiazole core is a validated privileged scaffold for antimicrobial lead discovery, providing a rational basis for prioritizing the target compound in screening cascades over non‑fluorinated or randomly substituted analogs.
- [1] Pejchal V, Pejchalová M, Růžičková Z. Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6‑fluorobenzo[d]thiazole amides. Med Chem Res. 2015;24(10):3660‑3670. DOI: 10.1007/s00044‑015‑1410‑0. View Source
